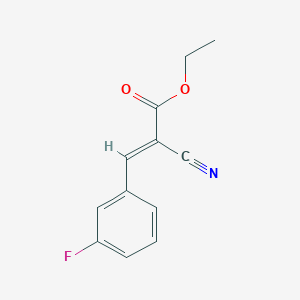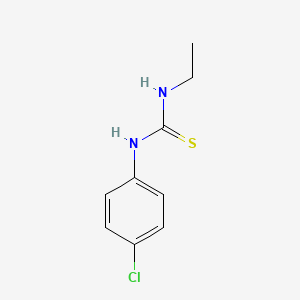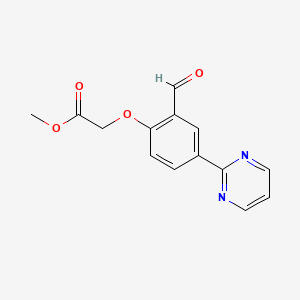
2,6-Dichlorophenylacetone
説明
2,6-Dichlorophenylacetone is a compound with the molecular formula C9H8Cl2O . It is used in the synthesis of various organic compounds . The compound has a molecular weight of 203.06 g/mol .
Molecular Structure Analysis
The molecular structure of 2,6-Dichlorophenylacetone includes nine carbon atoms, eight hydrogen atoms, two chlorine atoms, and one oxygen atom . The InChI representation of the molecule isInChI=1S/C9H8Cl2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 . Physical And Chemical Properties Analysis
2,6-Dichlorophenylacetone has a molecular weight of 203.06 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . The compound has a topological polar surface area of 17.1 Ų . It is a solid at 20 degrees Celsius .科学的研究の応用
Synthesis and Biological Studies
- Organotin compounds of 2-(2,6-dichlorophenyl)aminophenyl-acetic acid anion have been synthesized and characterized for their antibacterial and antifungal activities. This research highlights the potential biological significance of 2,6-dichlorophenylacetone derivatives in medicinal chemistry (Bhatti et al., 2000).
Environmental Toxicology
- The compound 2,4-dichlorophenoxyacetic acid (2,4-D), related to 2,6-dichlorophenylacetone, has been extensively studied for its environmental toxicity. A scientometric review provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, indicating potential environmental impacts of similar compounds (Zuanazzi et al., 2020).
Photocatalytic Degradation
- Research on diclofenac, a compound structurally related to 2,6-dichlorophenylacetone, demonstrates the effectiveness of photocatalytic degradation under UV irradiation, indicating a possible method for the environmental management of related compounds (Martínez et al., 2011).
Biofield Energy Treatment
- A study on the impact of biofield energy treatment on 2,6-dichlorophenol, a compound related to 2,6-dichlorophenylacetone, revealed significant effects on its physical, thermal, and spectral properties. This suggests potential applications in modifying the chemical properties of similar compounds (Trivedi et al., 2015).
Phytoremediation Enhancement
- Bacterial endophytes have been used to enhance the phytoremediation of 2,4-dichlorophenoxyacetic acid, a structurally related compound. This approach could potentially be applied to manage environmental contamination by 2,6-dichlorophenylacetone and similar compounds (Germaine et al., 2006).
Oxidative Degradation Studies
- The oxidative degradation of 2,6-dichlorophenol by ferrate(VI) was investigated, showing effective removal and degradation mechanisms. This study provides insights into the oxidative degradation processes that could be applicable to 2,6-dichlorophenylacetone (Dai et al., 2022).
Herbicide Action Mechanism
- The mode of action of 2,4-dichlorophenoxyacetic acid as an herbicide has been studied, offering insights into how related compounds like 2,6-dichlorophenylacetone might interact with plant biology (Song, 2014).
Chemical Synthesis
- The synthesis of Methyl 2,6-dichlorophenoxyacetate, a derivative of 2,6-dichlorophenylacetone, demonstrates the compound's applicability in chemical synthesis processes, highlighting its versatility (Qin, 2008).
Conformational Study
- The conformation of 3-(2,6-dichlorophenyl)glutaric anhydride, structurally similar to 2,6-dichlorophenylacetone, has been studied using magnetic resonance and force field calculations, providing valuable data for understanding the chemical behavior of related compounds (Koer et al., 2010).
Safety And Hazards
特性
IUPAC Name |
1-(2,6-dichlorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEXJQJVTXDTJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370126 | |
| Record name | 2,6-Dichlorophenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorophenylacetone | |
CAS RN |
93457-06-8 | |
| Record name | 2,6-Dichlorophenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)





![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)




